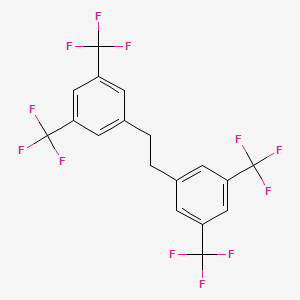
1,2-Bis(3,5-bis(trifluoromethyl)phenyl)ethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(3,5-bis(trifluoromethyl)phenyl)ethane is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethane backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3,5-bis(trifluoromethyl)phenyl)ethane typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with a suitable base, followed by coupling with an ethane derivative. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance yield and reduce reaction time. The choice of method depends on the desired purity and quantity of the final product.
化学反应分析
Types of Reactions
1,2-Bis(3,5-bis(trifluoromethyl)phenyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1,2-Bis(3,5-bis(trifluoromethyl)phenyl)ethane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 1,2-Bis(3,5-bis(trifluoromethyl)phenyl)ethane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s ability to form strong interactions with these targets, often through hydrogen bonding or hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
相似化合物的比较
Similar Compounds
- 1,3-Bis(trifluoromethyl)benzene
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
- N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea
Uniqueness
1,2-Bis(3,5-bis(trifluoromethyl)phenyl)ethane is unique due to its ethane backbone, which provides additional flexibility and spatial arrangement compared to other similar compounds. This structural feature can influence its reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C18H10F12 |
|---|---|
分子量 |
454.3 g/mol |
IUPAC 名称 |
1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C18H10F12/c19-15(20,21)11-3-9(4-12(7-11)16(22,23)24)1-2-10-5-13(17(25,26)27)8-14(6-10)18(28,29)30/h3-8H,1-2H2 |
InChI 键 |
TYZVWYUQCSFCDR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















